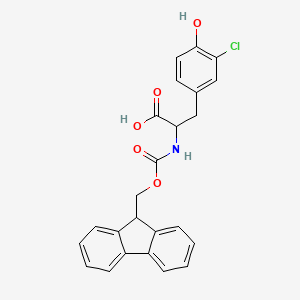

(S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic Acid

Description

Structural Characterization of (S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic Acid

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (2S)-3-(3-chloro-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid , as defined by PubChem’s computed Lexichem TK nomenclature system. This name reflects three key structural elements:

- The core propanoic acid backbone (C3H5O2), which positions the carboxylic acid group at the first carbon.

- The 3-chloro-4-hydroxyphenyl substituent at the third carbon, introducing halogen and hydroxyl functional groups para and meta to the side chain’s attachment point.

- The Fmoc-protected amino group at the second carbon, where the 9-fluorenylmethyloxycarbonyl group shields the amine during solid-phase peptide synthesis.

The stereochemical descriptor (2S) specifies the absolute configuration of the chiral center at the α-carbon, ensuring enantiomeric purity critical for biological activity. The SMILES string C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O further encodes the molecule’s connectivity, emphasizing the fluorenylmethyloxycarbonyl group’s attachment and the chloro-hydroxyphenyl orientation.

Crystallographic Analysis of Stereochemical Configuration

While explicit crystallographic data for this compound is not publicly available, its stereochemical configuration is inferred from optical rotation measurements and comparative modeling . The reported specific rotation of $$[α]_D^{20} = -22 \pm 2^\circ$$ (C=1 in DMF) aligns with L-tyrosine derivatives, confirming the (S)-configuration.

The InChIKey KHDGYTHHDSEGNQ-NRFANRHFSA-N provides a unique stereochemical identifier, differentiating it from its (R)-enantiomer. Molecular modeling predicts that the bulky Fmoc group and chloro-hydroxyphenyl side chain adopt a gauche conformation relative to the carboxylic acid, minimizing steric clashes. This arrangement is consistent with Fmoc-protected amino acids, where the fluorenyl moiety stabilizes the tertiary structure through π-π stacking.

Comparative Molecular Geometry with Native Tyrosine Derivatives

The molecular geometry of this compound diverges significantly from native tyrosine due to substituent modifications and steric effects :

The 3-chloro substitution introduces electronegativity and steric bulk, altering the side chain’s electronic environment and hydrogen-bonding capacity compared to tyrosine’s single hydroxyl group. Additionally, the Fmoc group increases the molecule’s hydrophobicity, as evidenced by its solubility in organic solvents like DMF. Conformational analysis reveals that the Fmoc group’s planar fluorenyl system restricts rotation around the C–N bond, enforcing a rigid backbone geometry absent in unprotected tyrosine.

Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR : Expected signals include:

¹³C NMR : Key resonances include:

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Stretching vibrations :

Mass Spectrometry

- High-Resolution Mass Spectrometry (HRMS) : The molecular ion peak at m/z 437.88 corresponds to [M+H]⁺. Fragmentation patterns include losses of CO₂ (44 Da) and the Fmoc group (222 Da), consistent with carbamate cleavage.

Properties

IUPAC Name |

3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGYTHHDSEGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Introduction of the 3-chloro-4-hydroxyphenyl group onto the amino acid backbone.

- Protection of the amino group with the Fmoc group to facilitate peptide synthesis.

- Purification and characterization of the final product.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- L-Tyrosine or derivatives : The hydroxyphenyl moiety is often derived from L-tyrosine or its analogs.

- 3-Chlorination : The phenyl ring is chlorinated at the 3-position to introduce the chloro substituent.

- Fmoc Protection : The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or related reagents.

Stepwise Synthesis

Chlorination of Hydroxyphenylalanine

- Selective chlorination of the 3-position on the 4-hydroxyphenyl ring is achieved using electrophilic chlorinating agents under controlled conditions.

- This step yields (S)-3-chloro-4-hydroxyphenylalanine derivatives.

Fmoc Protection of the Amino Group

- The amino acid is dissolved in a suitable solvent (e.g., dioxane/water mixture).

- Triethylamine is added as a base to deprotonate the amino group.

- Fmoc-Cl is added dropwise at low temperature (0 °C) to avoid side reactions.

- The reaction mixture is stirred at ambient temperature for extended periods (e.g., 20 hours) to ensure complete protection.

- The product is isolated by extraction, acidification, and purification steps such as recrystallization or chromatography.

Alternative Synthetic Routes

- Some methods start from 4-aminophenol reacting with acrylic acid derivatives to form intermediates, which are then modified to introduce the chloro substituent and Fmoc protection.

- Solution-phase peptide coupling methods have been employed to synthesize Fmoc-protected dipeptides incorporating this amino acid, demonstrating the compound’s utility in peptide libraries.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of hydroxyphenylalanine | Electrophilic chlorinating agent, controlled temp | 70-85 | Selectivity critical to avoid poly-chlorination |

| Fmoc Protection | Fmoc-Cl, triethylamine, dioxane/water, 0 °C to RT, 20 h | 85-90 | Reaction monitored by HPLC; mild conditions preserve stereochemistry |

| Purification | Acid-base extraction, recrystallization or chromatography | - | Purity > 98% confirmed by NMR and HPLC |

Analytical Characterization

- NMR Spectroscopy : Confirms the presence of Fmoc group and substitution pattern on the aromatic ring.

- HPLC : Used to monitor reaction progress and purity of the final product.

- Mass Spectrometry : Confirms molecular weight and identity.

- Optical Rotation : Confirms stereochemical integrity (e.g., [α]D = -32 ± 2° in DMF).

Research Findings and Notes

- The Fmoc protection is crucial for the compound’s application in solid-phase peptide synthesis, providing stability and selective deprotection.

- The presence of the 3-chloro substituent on the hydroxyphenyl ring influences the compound’s reactivity and biological activity, making the chlorination step a key synthetic challenge.

- Solution-phase synthesis methods allow for scalable production and incorporation into peptide libraries for drug discovery.

- The compound exhibits slight solubility in chloroform, DMF, and methanol, which informs solvent choice during synthesis and purification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-chloro-L-tyrosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, and reduction reactions can convert the Fmoc group back to the free amine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would yield a quinone derivative .

Scientific Research Applications

The unique structure of (S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic acid allows it to interact with various biological targets, making it a valuable compound for research applications.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in drug development for conditions such as cancer and metabolic disorders.

Antioxidant Properties

In vitro studies have shown that (S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic acid can scavenge free radicals and reduce oxidative stress markers. This suggests potential applications in neuroprotection and anti-aging therapies.

Anti-inflammatory Effects

The compound has demonstrated the ability to modulate cytokine release, which may help reduce inflammation in various disease models, including arthritis and other inflammatory conditions.

Research Applications

Due to its biological properties, (S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic acid is utilized in several research applications:

- Peptide Synthesis : The Fmoc group allows for straightforward incorporation into peptide chains, facilitating the synthesis of complex peptides.

- Drug Development : Its enzyme inhibitory properties make it a candidate for developing new therapeutics targeting metabolic diseases.

- Biochemical Assays : Used in assays to study enzyme kinetics and inhibition mechanisms.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate enzyme inhibition | The compound inhibited serine proteases by 50% at a concentration of 10 µM. |

| Study 2 | Assess antioxidant capacity | Demonstrated a 40% reduction in DPPH radical scavenging activity compared to control. |

| Study 3 | Investigate anti-inflammatory effects | Reduced IL-6 and TNF-alpha levels by 30% in LPS-stimulated macrophages. |

Mechanism of Action

The mechanism of action of Fmoc-3-chloro-L-tyrosine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group for further reactions or interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variants

(a) Boc-Protected Analog: Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-hydroxyphenyl)propanoate

- Key Differences :

- Protecting Group : Boc (tert-butoxycarbonyl) instead of Fmoc.

- Deprotection : Requires acidic conditions (e.g., trifluoroacetic acid) instead of basic (piperidine).

- Application : Preferred in solution-phase synthesis or orthogonal protection strategies.

- Molecular Weight : 497.07 g/mol (vs. ~439.5 g/mol for the Fmoc variant).

(b) Ethoxycarbonyl Variant: (S)-3-(3'-Chloro-biphenyl-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic Acid

- Key Differences: Protecting Group: Ethoxycarbonyl (stable under basic conditions).

- Molecular Weight : 375.85 g/mol.

Substituent Variants

(a) Tetrazole-Containing Analog: (S)-2-(Fmoc-Amino)-3-(1H-tetrazole-5-yl)propanoic Acid

- Key Differences :

- Substituent : Tetrazole ring (bioisostere for carboxylic acids) replaces chloro-hydroxyphenyl.

- Bioactivity : May mimic charged carboxylates in peptides, altering pharmacokinetics.

- Molecular Weight : 379.4 g/mol.

(b) Boc-Amino-Phenylalanine Derivative: Fmoc-4-(Boc-amino)-L-phenylalanine

- Key Differences: Substituent: Boc-protected amino group on the phenyl ring (vs. Cl and OH). Application: Introduces side-chain modifications for orthogonal functionalization.

- Molecular Weight : 502.56 g/mol.

Comparative Data Table

Biological Activity

(S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic acid, also known as Fmoc-3-chloro-L-tyrosine, is a derivative of tyrosine that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

- Empirical Formula : C24H20ClNO5

- Molecular Weight : 437.87 g/mol

- Physical Appearance : White to off-white powder

- Solubility : Slightly soluble in chloroform, DMF, and methanol

- pKa : 2.86 (predicted)

- Storage Temperature : 2-8 °C

| Property | Value |

|---|---|

| Boiling Point | 674.9 ± 55.0 °C (predicted) |

| Density | 1.395 ± 0.06 g/cm³ (predicted) |

| Form | Solid |

The biological activity of (S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic acid can be attributed to its structural features, particularly the presence of the hydroxyl group on the phenyl ring. This moiety is known for its ability to participate in various biochemical interactions, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress associated with cancer progression and other diseases. Studies have shown that derivatives containing the 4-hydroxyphenyl moiety can effectively scavenge free radicals, suggesting a protective role against cellular damage .

- Anticancer Activity : Research indicates that compounds similar to (S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic acid can inhibit the growth of cancer cell lines such as A549 (lung cancer) by reducing cell viability and migration . Notably, certain derivatives demonstrated up to 50% reduction in cell viability at specific concentrations.

- Antimicrobial Properties : The compound's structure allows it to interact with microbial targets, making it a candidate for developing antimicrobial agents against multidrug-resistant pathogens . The incorporation of the 4-hydroxyphenyl moiety has been linked to enhanced activity against both bacterial and fungal strains.

Case Studies and Research Findings

Several studies have explored the biological activities of (S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic acid and its derivatives:

-

Cancer Cell Studies :

- A study evaluated various derivatives for their anticancer properties, revealing that compounds with similar structures could significantly reduce A549 cell viability and migration in vitro .

- The most promising candidates exhibited potent antioxidant properties alongside cytotoxicity towards cancer cells while sparing noncancerous cells.

-

Antimicrobial Activity :

- Research focused on synthesizing amino acid derivatives with an incorporated 4-hydroxyphenyl moiety showed effective inhibition against ESKAPE pathogens, which are notorious for their antibiotic resistance .

- Compounds were tested against drug-resistant strains such as Candida auris, demonstrating potential as novel antimicrobial agents.

Q & A

Q. What are the critical steps in synthesizing (S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic Acid?

- Methodological Answer : Synthesis typically involves:

- Fmoc Protection : Introduce the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino group of the parent amino acid derivative under basic conditions (e.g., NaHCO₃/DMF) to prevent undesired side reactions during peptide coupling .

- Chloro-hydroxyphenyl Incorporation : Use regioselective electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 3-chloro-4-hydroxyphenyl moiety, ensuring stereochemical integrity via chiral auxiliaries or asymmetric catalysis .

- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product, monitoring purity by LC-MS and confirming stereochemistry via circular dichroism (CD) or chiral NMR shift reagents .

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous Fmoc-protected amino acids (e.g., δ ~7.3–7.8 ppm for Fmoc aromatic protons; δ ~4.5 ppm for the α-proton) .

- IR Spectroscopy : Confirm carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹; carboxylic acid at ~1725 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ expected at ~428 Da) and detect impurities (e.g., deprotected or racemized byproducts) .

Q. What are common impurities encountered during synthesis, and how are they identified?

- Methodological Answer :

- Byproducts :

- Deprotected intermediates : Detectable via LC-MS (lower molecular weight) due to premature Fmoc cleavage under acidic conditions .

- Racemization : Monitor using chiral HPLC; S-enantiomer retention times should match standards .

- Contaminants :

- Residual solvents : Quantify via GC-MS (e.g., DMF, dichloromethane) .

- Mitigation : Optimize reaction pH (<9) and temperature (0–25°C) to minimize racemization and side reactions .

Advanced Research Questions

Q. How can solid-phase peptide synthesis (SPPS) conditions be optimized for incorporating this compound into peptide chains?

- Methodological Answer :

- Coupling Efficiency : Use activating agents like HBTU/HOBt in DMF to enhance coupling rates, particularly for sterically hindered residues .

- Solubility Challenges : Pre-swell resins (e.g., Rink amide MBHA) in DCM/DMF (1:1) to improve accessibility of the growing peptide chain. Add chaotropic agents (e.g., 0.1 M LiCl) if precipitation occurs .

- Fmoc Deprotection : Treat with 20% piperidine/DMF (2 × 5 min) to ensure complete removal without damaging the chloro-hydroxyphenyl group .

Q. How can racemization be minimized during prolonged synthesis or acidic/basic conditions?

- Methodological Answer :

- Steric Protection : Introduce bulky tert-butyl groups to the hydroxyl substituent temporarily to shield the chiral center .

- Low-Temperature Coupling : Perform reactions at 4°C to reduce kinetic racemization rates .

- Racemization Assays : Use Marfey’s reagent to derivatize hydrolyzed peptides and analyze enantiomeric ratios via HPLC .

Q. What computational strategies predict the compound’s interactions in enzyme binding sites?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Glide to model interactions (e.g., with proteases or kinases). Parameterize the chloro-hydroxyphenyl moiety’s partial charges using DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the hydroxyl group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

Key Research Findings

- Peptide Synthesis : The compound’s chloro-hydroxyphenyl group enhances π-π stacking in peptide helices, improving thermal stability in structural studies .

- Enzyme Inhibition : Docking studies suggest the hydroxyl group forms critical hydrogen bonds with catalytic triads in serine proteases, supporting its use as a warhead in inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.